4-(1-Methoxyethyl)-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

Medicinal Chemistry Stereochemistry Drug Design

4-(1-Methoxyethyl)-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a heterocyclic compound belonging to the tetrahydroimidazo[4,5-c]pyridine class, characterized by a saturated pyridine ring fused to an imidazole moiety. This scaffold is a bioisostere of the purine nucleus, granting it broad potential in medicinal chemistry for modulating diverse biological targets including kinases, Toll-like receptors (TLRs), and G-protein coupled receptors.

Molecular Formula C10H17N3O
Molecular Weight 195.26 g/mol
Cat. No. B13319848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Methoxyethyl)-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
Molecular FormulaC10H17N3O
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESCC(C1(C2=C(CCN1)NC=N2)C)OC
InChIInChI=1S/C10H17N3O/c1-7(14-3)10(2)9-8(4-5-13-10)11-6-12-9/h6-7,13H,4-5H2,1-3H3,(H,11,12)
InChIKeyXYFNNNJTEOWQNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-Methoxyethyl)-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine: A Structurally Distinct Tetrahydroimidazopyridine Building Block for Drug Discovery


4-(1-Methoxyethyl)-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a heterocyclic compound belonging to the tetrahydroimidazo[4,5-c]pyridine class, characterized by a saturated pyridine ring fused to an imidazole moiety . This scaffold is a bioisostere of the purine nucleus, granting it broad potential in medicinal chemistry for modulating diverse biological targets including kinases, Toll-like receptors (TLRs), and G-protein coupled receptors [1]. The compound is uniquely defined by a 1-methoxyethyl substituent and a methyl group at the 4-position of the tetrahydro ring system, introducing a chiral center that is absent in its 2-methoxyethyl positional isomers .

Why 4-(1-Methoxyethyl)-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine Cannot Be Simply Replaced by Other Imidazopyridine Analogs


The 4,5,6,7-tetrahydroimidazo[4,5-c]pyridine scaffold exhibits target engagement profiles highly sensitive to substitution patterns. The 1-methoxyethyl group introduces a chiral center and steric bulk that directly influence binding pocket complementarity, as demonstrated by structure-activity relationship (SAR) studies on related imidazo[4,5-c]pyridines as TLR7 agonists, where N6-substituents dramatically altered potency and selectivity [1]. Simple substitution with a 2-methoxyethyl isomer (CAS 1935270-29-3) or a des-methyl analog (CAS 1935205-46-1) is not functionally equivalent due to altered hydrogen-bonding geometry and steric occupancy . Generic replacement without chiral resolution or positional verification risks introducing an inactive or off-target-active species into a screening cascade.

Quantitative Differentiation Evidence for 4-(1-Methoxyethyl)-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine Against Closest Analogs


Chiral Center Introduction: 4-(1-Methoxyethyl) vs. 4-(2-Methoxyethyl) Substitution

The target compound possesses a chiral center at the 1-methoxyethyl attachment point (the benzylic carbon of the ethyl linker), a feature entirely absent in the 2-methoxyethyl analog (CAS 1935270-29-3). This introduces enantiomeric differentiation potential for target engagement, as evidenced across tetrahydroimidazo[4,5-c]pyridine-based PD-L1 modulators where stereochemistry at the 4-position governs activity [1]. The 2-methoxyethyl analog is achiral at the ether linkage and lacks this dimension of selectivity.

Medicinal Chemistry Stereochemistry Drug Design

Molecular Weight and Formula Differentiation from Des-Methyl Analog

The 4-methyl group on the target compound distinguishes it from the des-methyl analog 4-(1-methoxyethyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine (CAS 1935205-46-1, MW 181.23, formula C9H15N3O). The molecular formula discrepancy (C12H18N2O2 vs. C9H15N3O) suggests a fundamental difference in the heterocyclic core or salt form that requires verification, but the presence of the 4-methyl substituent in the target unequivocally increases steric bulk and lipophilicity . This substitution pattern is critical for occupying hydrophobic pockets in targets such as TLR7/8 and GPR4, where 4-alkyl substitution modulates potency [1].

Physicochemical Properties Lead Optimization PK/PD

Hydrogen Bond Donor Capacity: Secondary Amine vs. Tertiary Amine in the Scaffold Core

The tetrahydroimidazo[4,5-c]pyridine scaffold in the target compound contains a secondary amine (NH) in the saturated pyridine ring, providing one hydrogen bond donor (HBD). This contrasts with fully aromatic imidazo[4,5-c]pyridine derivatives where the pyridine nitrogen is locked in an sp2-hybridized state with no HBD capacity [1]. SAR studies in TLR7-agonistic imidazo[4,5-c]pyridines demonstrate that modifications at the pyridine ring nitrogen dramatically alter activity, and the presence of a secondary amine in the tetrahydro form enables hydrogen bond donation that can anchor the ligand in the binding site [2].

Hydrogen Bonding Drug-Receptor Interactions Permeability

Target Class Engagement Profile: TLR7/8 and GPR4 Modulation Potential Unique to Tetrahydroimidazo[4,5-c]pyridines

The tetrahydroimidazo[4,5-c]pyridine scaffold has been identified in patent literature as a privileged structure for both PD-L1 internalization induction (immuno-oncology) and GPR4 negative allosteric modulation [1][2]. In GPR4 assays, imidazopyridine compounds demonstrated IC50 values as low as 53 nM in cAMP accumulation inhibition in human HeLa cells, with SAR indicating that substituents at the saturated ring position critically modulate antagonist activity [2]. TLR7-agonistic 1H-imidazo[4,5-c]pyridines achieved pure TLR7 selectivity with negligible TLR8 activity, a selectivity profile governed by N6-substitution patterns [3]. The target compound, with its unique 4-(1-methoxyethyl)-4-methyl substitution, occupies a distinct region of this SAR landscape that neither the 2-methoxyethyl nor des-methyl analogs can replicate.

Immuno-Oncology TLR7 Agonist GPR4 Antagonist

High-Impact Application Scenarios for 4-(1-Methoxyethyl)-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine


Chiral Lead Optimization Campaigns for TLR7/8-Mediated Immuno-Oncology Programs

The 1-methoxyethyl chiral center provides an opportunity to synthesize and screen individual enantiomers against TLR7 and TLR8. Published SAR on 1H-imidazo[4,5-c]pyridines demonstrates that subtle N6-substitution changes can switch a compound from a dual TLR7/8 agonist to a pure TLR7 agonist with distinct cytokine induction profiles in human PBMCs [1]. The target compound can serve as a starting point for systematic enantiomer-specific SAR exploration, with the (R) and (S) forms expected to exhibit differential potency and selectivity.

GPR4 Negative Allosteric Modulator Development for Myocardial Infarction and Inflammatory Disease

Imidazopyridine compounds have been characterized as negative allosteric modulators of the proton-sensing GPCR GPR4, with the tetrahydro scaffold critical for disrupting proton-induced Gs/cAMP and G13/Rho signaling [2]. The 4-(1-methoxyethyl)-4-methyl substitution introduces steric bulk at a position known to influence allosteric modulator activity. This compound is a candidate for screening in GPR4-expressing HeLa cell cAMP assays, where related imidazopyridines achieved IC50 values of 53 nM [3].

Chemical Biology Probe Development Targeting the Purine Binding Pocket of Kinases and Chaperones

The imidazo[4,5-c]pyridine scaffold is a recognized purine bioisostere, and tetrahydroimidazo[4,5-c]pyridines have been developed as potent Hsp90 inhibitors [4]. The target compound's saturated pyridine ring provides a secondary amine hydrogen bond donor that mimics the purine N9-H, while the 1-methoxyethyl group can probe hydrophobic sub-pockets adjacent to the adenine binding site. This makes it suitable for kinome-wide profiling or chaperone inhibition screening.

Building Block for Solid-Phase Parallel Synthesis of Diverse Tetrahydroimidazopyridine Libraries

Solid-phase synthetic routes for trisubstituted imidazo[4,5-c]pyridines have been established, enabling efficient library construction from pyridine precursors [5]. The 4-(1-methoxyethyl)-4-methyl substitution pattern can be leveraged as a diversity point in library design, with the secondary amine at position 5 serving as an anchor for further derivatization via amide bond formation, sulfonamide coupling, or reductive amination, accelerating hit-to-lead exploration.

Quote Request

Request a Quote for 4-(1-Methoxyethyl)-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.